molecular formula C5H5ClN2O B156008 6-Chloro-4-methylpyridazin-3(2H)-one CAS No. 1834-27-1

6-Chloro-4-methylpyridazin-3(2H)-one

Cat. No. B156008
Key on ui cas rn: 1834-27-1
M. Wt: 144.56 g/mol
InChI Key: VCFUTDUJFGHTKM-UHFFFAOYSA-N
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Patent
US08846668B2

Procedure details

Methyl iodide (1.3 mL) was added to a mixture of 6-chloro-4-methyl-2H-pyridazin-3-one (2.70 g) and K2CO3 (3.40 g) in N,N-dimethylformamide (27 mL). The resulting mixture was stirred at ambient temperature overnight. Then, water was added and the mixture was extracted with ethyl acetate. The combined organic extracts were washed with water and brine and dried (MgSO4). After removal of the solvent, the title compound was obtained as a solid.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[Cl:3][C:4]1[CH:5]=[C:6]([CH3:11])[C:7](=[O:10])[NH:8][N:9]=1.[C:12]([O-])([O-])=O.[K+].[K+].O>CN(C)C=O>[Cl:3][C:4]1[CH:5]=[C:6]([CH3:11])[C:7](=[O:10])[N:8]([CH3:12])[N:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
CI
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC=1C=C(C(NN1)=O)C
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
27 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C(N(N1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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